2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the selective introduction of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene ring.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
Scientific Research Applications
2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethoxybenzene: Contains a trifluoromethoxy group attached to a benzene ring.
Difluoromethoxybenzene: Contains a difluoromethoxy group attached to a benzene ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Uniqueness
2-(Difluoromethoxy)-8-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethoxy groups on a naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7F5O2 |
---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O2/c13-11(14)18-8-5-4-7-2-1-3-10(9(7)6-8)19-12(15,16)17/h1-6,11H |
InChI Key |
GRHNWOWBSFONBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.